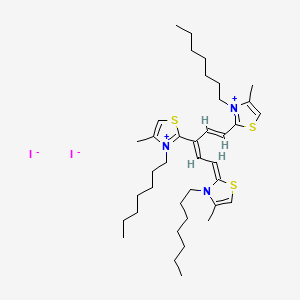

Platonin

Description

Properties

CAS No. |

3571-88-8 |

|---|---|

Molecular Formula |

C38H61I2N3S3 |

Molecular Weight |

909.9 g/mol |

IUPAC Name |

(2Z)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole diiodide |

InChI |

InChI=1S/C38H61N3S3.2HI/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

BHSBKKSKODCAAS-UHFFFAOYSA-L |

Isomeric SMILES |

CCCCCCCN\1C(=CS/C1=C\C=C(\C=C\C2=[N+](C(=CS2)C)CCCCCCC)/C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |

Canonical SMILES |

CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-] |

Appearance |

Solid powder |

Other CAS No. |

3571-88-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

6009-02-5 (dichloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

dichloride of platonin J NK 19 platonin platonin dichloride platonin J |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Immunomodulatory Mechanism of Action of Platonin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platonin, a synthetic cyanine photosensitizing dye, has demonstrated significant immunomodulatory and anti-inflammatory properties.[1][2] This technical guide provides a detailed examination of Platonin's core mechanism of action, focusing on its role in modulating key inflammatory signaling pathways, its effects on various immune cells, and its potential as a therapeutic agent for inflammatory diseases. We consolidate quantitative data from multiple studies, provide detailed experimental methodologies, and present visual diagrams of the molecular pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Platonin exerts its primary immunomodulatory effects by suppressing the activation of critical transcription factors that orchestrate the inflammatory response, namely Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1).[2][3]

Attenuation of the NF-κB Signaling Cascade

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Platonin effectively interrupts this pathway at several key junctures.

In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[5] IKK then phosphorylates IκBα, targeting it for degradation and freeing NF-κB to translocate to the nucleus and initiate gene transcription.[4]

Platonin has been shown to inhibit the phosphorylation and subsequent degradation of IκBα. This is achieved by preventing the activation of upstream kinases, specifically Akt and IKKβ. By blocking these steps, Platonin ensures that NF-κB remains sequestered in the cytoplasm, thereby preventing the expression of its target pro-inflammatory genes. This mechanism is central to its ability to suppress the production of cytokines like IL-1β, TNF-α, and IL-6.[2]

Modulation of the AP-1 Pathway

In addition to NF-κB, Platonin also modulates the Activator protein-1 (AP-1) signaling pathway, particularly in response to stimuli like oxidized low-density lipoprotein (ox-LDL).[1] The AP-1 transcription factor is involved in inflammation and cellular proliferation. Platonin has been found to inhibit ox-LDL-induced inflammation by suppressing the phosphorylation of c-Jun N-terminal kinase (JNK1/2), a key upstream kinase in the AP-1 pathway.[1] This leads to reduced AP-1 binding activity and a decrease in the production of inflammatory mediators like monocyte chemoattractant protein-1 (MCP-1).[1]

Effects on Immune Cells

Platonin's immunomodulatory activity extends to its direct and indirect effects on key immune cells, primarily macrophages and T lymphocytes.

Macrophage Modulation

Platonin exhibits a dual role in macrophage activity. In certain contexts, particularly under photodynamic conditions, low concentrations of Platonin can act as a potent macrophage-activating agent, enhancing phagocytic capacity.[6] This activation requires the presence of other immune cells like lymphocytes, suggesting an indirect mechanism involving a generated macrophage-activating factor.[6]

Conversely, and more central to its anti-inflammatory profile, Platonin suppresses the activation of macrophages by inflammatory stimuli like LPS.[1] It inhibits the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines from these cells.[2] This suppression is a direct result of the NF-κB inhibition described previously.

Lymphocyte Interaction

While the direct effects on T-cells are less extensively detailed in the provided search results, the activation of macrophages by Platonin is shown to be dependent on the participation of nonadherent cells, which include B and T lymphocytes.[6] This indicates a crucial crosstalk between macrophages and lymphocytes that is modulated by Platonin.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative data reported in studies on Platonin's effects.

Table 1: Effective Concentrations of Platonin in In Vitro and In Vivo Models

| Model System | Stimulant | Measured Effect | Effective Platonin Concentration | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMC) | LPS | Suppression of IL-1β, TNF-α, IL-6, NO | 0.1 µg/mL | |

| Vascular Smooth Muscle Cells (VSMCs) | LPS/IFN-γ | Suppression of inflammatory response | 0.5–2 µM | [1] |

| Vascular Smooth Muscle Cells (VSMCs) | ox-LDL | Suppression of inflammatory response | 0.5–2 µM | [1] |

| Mouse Peritoneal Cells (Photodynamic) | White Fluorescent Light | Maximal phagocytic capacity | 3 ng/mL | [6] |

| Mouse Peritoneal Cells (Photodynamic) | Red Fluorescent Light | Enhanced ingestion activity | 10 ng/mL | [6] |

| Mice (In Vivo) | - | Enhanced phagocytosis & superoxide generation | 20–40 ng/mouse | [6] |

| Mice (In Vivo Paw Edema) | Serotonin, Histamine, etc. | Suppression of acute inflammation | 10–320 µg/kg | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize Platonin's mechanism of action.

Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Culture and Transfection: Vascular Smooth Muscle Cells (VSMCs) are cultured in appropriate media.[3] Cells are then transiently transfected with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element (NF-κB-luc) and a second plasmid containing the Renilla luciferase gene for normalization.[3]

-

Treatment: 24 hours post-transfection, cells are pre-treated with Platonin (e.g., 2 µM) for 30 minutes.[3]

-

Stimulation: Cells are then stimulated with an inflammatory agent, such as a combination of LPS (50 µg/mL) and IFN-γ (100 units/mL), for a set period (e.g., 6 or 12 hours).[3]

-

Lysis and Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.

-

Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the specific NF-κB transcriptional activity.

Protocol: Western Blotting for Signaling Proteins

This technique is used to detect the levels and phosphorylation status of key proteins in a signaling pathway.

-

Cell Culture and Treatment: Cells (e.g., VSMCs or PBMCs) are cultured and pre-treated with Platonin (e.g., 0.5–2 µM) for 30 minutes.[3]

-

Stimulation: Cells are stimulated with an inflammatory agent (e.g., LPS/IFN-γ) for a specified time (e.g., 30 minutes for phosphorylation events).[3]

-

Protein Extraction: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: The total protein concentration of each sample is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, iNOS).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software, with loading controls (e.g., β-actin or GAPDH) used for normalization.

Protocol: Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines in cell culture supernatants.

-

Sample Collection: Following cell culture, treatment with Platonin, and stimulation (as described above), the cell culture supernatant is collected.

-

ELISA Procedure: A commercial ELISA kit (e.g., for TNF-α, IL-6, or MCP-1) is used according to the manufacturer's instructions.[1]

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Incubation: The collected supernatants and a series of known standards are added to the wells and incubated.

-

Detection: A detection antibody, typically conjugated to an enzyme like HRP, is added.

-

Substrate Addition: A substrate is added, which reacts with the enzyme to produce a colorimetric signal.

-

Measurement: The reaction is stopped, and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[1]

-

Analysis: A standard curve is generated from the known standards, and the concentration of the cytokine in the samples is interpolated from this curve.

Conclusion

Platonin is a potent immunomodulatory agent that functions primarily by inhibiting pro-inflammatory signaling pathways, including the canonical NF-κB and AP-1 cascades. Its ability to prevent the nuclear translocation of these transcription factors leads to a significant reduction in the expression of key inflammatory mediators such as TNF-α, IL-6, IL-1β, and iNOS.[1][2] Platonin's effects on macrophages and its interaction with lymphocytes further contribute to its overall anti-inflammatory profile. The data and protocols summarized in this guide provide a robust framework for researchers and drug developers to further investigate and potentially harness the therapeutic benefits of Platonin for treating a range of inflammatory and autoimmune diseases.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacology and Clinical Effect of Platonin, a Cyanine Photosensitizing Dye: Potential Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. In vivo and in vitro activation of macrophages with a cyanine photosensitizing dye, platonin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platonin, a photosensitizing cyanine dye, suppresses acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Platonin: A Technical Guide to its Chemical Structure, Synthesis, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platonin, a photosensitizing cyanine dye, has garnered significant interest in the scientific community for its immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and the intricate signaling pathways through which Platonin exerts its biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure

Platonin is a complex organic molecule belonging to the cyanine dye family. Its chemical identity is well-defined by its systematic IUPAC name and various identifiers.

| Identifier | Value |

| IUPAC Name | 2,2'-[3-[(3-Heptyl-4-methyl-2(3H)-thiazolylidene)ethylidene]-1-propene-1,3-diyl]bis(3-heptyl-4-methylthiazolium) diiodide |

| CAS Number | 3571-88-8 |

| Molecular Formula | C₃₈H₆₁I₂N₃S₃ |

| Molecular Weight | 909.91 g/mol |

| Synonyms | NK-19, Kankohso 101, Photosensitizer 101 |

Synthesis of Platonin

A likely precursor for the synthesis of Platonin is 3-heptyl-2,4-dimethylthiazolium iodide. The synthesis could proceed as follows:

Step 1: Quaternization of 2,4-dimethylthiazole

2,4-Dimethylthiazole is reacted with 1-iodoheptane to form the quaternary ammonium salt, 3-heptyl-2,4-dimethylthiazolium iodide.

Step 2: Condensation to form the trimethine chain

Two equivalents of 3-heptyl-2,4-dimethylthiazolium iodide are condensed with an appropriate three-carbon linking agent, such as triethyl orthoformate, in the presence of a base like pyridine or triethylamine, and heated to form the symmetrical trimethine cyanine dye, Platonin.

Proposed Reaction Scheme:

It is important to note that this represents a generalized synthetic strategy, and optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a satisfactory yield and purity of Platonin.

Signaling Pathways Modulated by Platonin

Platonin's anti-inflammatory effects are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Platonin has been shown to inhibit this cascade by preventing the activation of Akt and IKKβ. This leads to the stabilization of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

Attenuation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, are crucial mediators of cellular responses to a variety of extracellular stimuli, including inflammatory signals. Activation of these kinases leads to the phosphorylation of transcription factors such as activator protein-1 (AP-1), which in turn regulates the expression of genes involved in inflammation and cell proliferation.

Studies have demonstrated that Platonin can significantly attenuate the phosphorylation and activation of JNK, ERK, and p38 MAPK in response to inflammatory stimuli like LPS. This leads to a downstream reduction in the activation of AP-1 and the expression of its target genes.

Experimental Protocols

The following are generalized experimental protocols based on published studies investigating the mechanism of action of Platonin. These should be adapted and optimized for specific experimental conditions.

Cell Culture and Treatment

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or murine macrophage-like cell line (e.g., RAW 264.7) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with Platonin at various concentrations (e.g., 0.1-10 µM) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).

Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the phosphorylation status of key signaling proteins.

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., phospho-IκBα, IκBα, phospho-p65, p65, phospho-JNK, JNK, etc.) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Workflow for Western Blot Analysis:

Conclusion

Platonin is a promising immunomodulatory and anti-inflammatory agent with a well-characterized chemical structure. While a definitive, publicly available synthesis protocol remains to be fully elucidated, its mechanism of action through the inhibition of the NF-κB and MAPK signaling pathways is well-documented. The information and protocols provided in this technical guide offer a solid foundation for researchers to further explore the therapeutic potential of Platonin and to develop novel anti-inflammatory drugs. Further investigation into its synthesis and in vivo efficacy is warranted to translate its promising preclinical findings into clinical applications.

Platonin as a Cyanine Photosensitizing Dye: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platonin, a cyanine photosensitizing dye, has been primarily investigated for its potent anti-inflammatory and antioxidant properties. Its mechanism of action in these roles involves the modulation of key signaling pathways, including NF-κB and MAPKs. While its classification as a photosensitizing dye suggests potential applications in photodynamic therapy (PDT) for oncology, publicly available data on its photophysical properties, specific PDT protocols, and photo-induced cytotoxic mechanisms in cancer cells is limited. This technical guide summarizes the current understanding of Platonin, focusing on its established biological activities and signaling pathways, and explores its theoretical potential as a photosensitizer in cancer therapy based on the general principles of PDT.

Introduction to Platonin

Platonin is a cyanine dye that has demonstrated significant biological activity, particularly in the context of inflammation and immune modulation.[1][2] It has been studied for its therapeutic potential in conditions such as trauma, ulcers, and endotoxemia.[1][2] The core structure of Platonin, characteristic of cyanine dyes, allows it to absorb light in the visible spectrum, a key feature of a photosensitizer for PDT.

Photophysical Properties of Platonin (Theoretical Framework)

For a compound to be an effective photosensitizer in PDT, it must possess suitable photophysical properties. Upon absorption of light of a specific wavelength, the photosensitizer transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. From this triplet state, it can initiate two types of photochemical reactions.

-

Type I Reaction: The photosensitizer reacts directly with a substrate, transferring an electron or hydrogen atom to form radicals, which can then react with oxygen to produce reactive oxygen species (ROS).

-

Type II Reaction: The photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a major cytotoxic agent in PDT.

Crucial quantitative parameters for evaluating a photosensitizer include:

-

Molar Extinction Coefficient (ε): A measure of how strongly the molecule absorbs light at a particular wavelength. A high molar extinction coefficient at a wavelength that penetrates tissue well (typically in the red or near-infrared region) is desirable.

-

Singlet Oxygen Quantum Yield (ΦΔ): The efficiency of generating singlet oxygen upon light absorption. A high quantum yield is a key indicator of a potent photosensitizer.

Absorption Spectrum

The absorption spectrum of a photosensitizer determines the optimal wavelength of light for its activation. Cyanine dyes are known to have strong absorption in the visible and near-infrared regions of the electromagnetic spectrum.

Data Gap: A detailed visible light absorption spectrum for Platonin to identify its maximum absorption peaks (λmax) for potential PDT applications has not been identified in the reviewed literature.

Experimental Protocols for Platonin in Photodynamic Therapy (Hypothetical)

Detailed experimental protocols for the use of Platonin in PDT for cancer are not currently available. However, a general workflow for in vitro PDT experiments can be proposed based on standard methodologies.

In Vitro Phototoxicity Assay Workflow

Caption: A generalized experimental workflow for assessing the in vitro phototoxicity of a photosensitizer.

Key Parameters for a Platonin-Specific Protocol (to be determined):

| Parameter | Description | Required Data |

| Platonin Concentration | The concentration of Platonin incubated with the cancer cells. | Dose-response studies to determine the optimal concentration range. |

| Incubation Time | The duration for which cells are exposed to Platonin before irradiation. | Cellular uptake studies. |

| Light Wavelength | The specific wavelength of light used for activation. | Based on Platonin's absorption spectrum (λmax). |

| Light Dose (Fluence) | The total amount of light energy delivered to the cells (J/cm²). | Light dose-response studies. |

| Cell Line | The type of cancer cells being treated. | To be selected based on the therapeutic target. |

Signaling Pathways Modulated by Platonin

While the signaling pathways activated by photo-irradiated Platonin in cancer cells are not well-documented, its effects on inflammatory and survival pathways in the absence of light have been studied. These provide a foundation for hypothesizing its photo-induced mechanisms.

Anti-inflammatory Signaling

Platonin has been shown to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] This is achieved through the inhibition of key transcription factors:

-

Nuclear Factor-kappa B (NF-κB): A central regulator of the inflammatory response.

-

Activator Protein-1 (AP-1): Involved in cellular proliferation, differentiation, and apoptosis.

The inhibition of these transcription factors is linked to the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.[1]

Caption: Platonin's inhibitory effect on key inflammatory signaling pathways.

Autophagy-Associated Cell Death (in Leukemia Cells, Dark Condition)

Interestingly, a study on human leukemia cells demonstrated that Platonin can induce autophagy-associated cell death even in the absence of light. This process was found to be:

-

Mitochondria-mediated: Suggesting an effect on mitochondrial integrity.

-

Caspase-independent: Indicating a non-apoptotic form of programmed cell death.

Key molecular players identified in this pathway include:

-

BNIP3: A pro-apoptotic protein that can induce autophagy.

-

mTOR: A central regulator of cell growth, proliferation, and survival. Platonin was shown to inhibit the phosphorylation of the mTOR downstream molecule p70S6K.

Caption: Signaling pathway of Platonin-induced autophagy in the absence of light.

Summary of Quantitative Data (Hypothetical Table Structure)

While specific data for Platonin is unavailable, the following table structure is recommended for summarizing quantitative data for photosensitizers.

| Parameter | Value | Cell Line | Solvent/Medium | Reference |

| λmax (nm) | Data not available | - | Data not available | - |

| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Data not available | - | Data not available | - |

| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available | - | Data not available | - |

| IC50 (PDT) (µM) | Data not available | Data not available | - | - |

| Light Dose for IC50 (J/cm²) | Data not available | Data not available | - | - |

Conclusion and Future Directions

Platonin is a cyanine dye with well-documented anti-inflammatory and antioxidant properties, mediated through the NF-κB and MAPK signaling pathways. It also exhibits a capacity to induce autophagy-associated cell death in leukemia cells, independent of photoactivation.

Its classification as a photosensitizing dye suggests a potential role in photodynamic therapy for cancer. However, a significant gap exists in the literature regarding its photophysical properties, optimal activation parameters for PDT, and the specific molecular mechanisms of its photo-induced cytotoxicity in cancer cells.

Future research should focus on:

-

Comprehensive Photophysical Characterization: Determining the absorption spectrum, molar extinction coefficient, and singlet oxygen quantum yield of Platonin.

-

In Vitro PDT Studies: Establishing optimal PDT protocols (Platonin concentration, light wavelength, and dose) for various cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways (e.g., apoptosis, necrosis, photo-induced autophagy) activated by Platonin-PDT in cancer cells.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of Platonin-PDT in preclinical animal models.

A thorough investigation of these aspects is essential to validate the potential of Platonin as a clinically relevant photosensitizing agent for cancer therapy.

References

Platonin's Molecular Targets in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Platonin, a cyanine photosensitizing dye, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development.[1] Its efficacy in mitigating inflammatory responses stems from its ability to modulate key signaling pathways that orchestrate the production of inflammatory mediators. This technical guide provides an in-depth analysis of Platonin's molecular targets within the inflammatory cascade, focusing on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the molecular interactions to support further research and drug development efforts.

Introduction to Platonin's Anti-Inflammatory Activity

Platonin has been shown to suppress the production of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as the expression of inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] These mediators are central to the pathogenesis of numerous inflammatory diseases. The molecular mechanisms underlying these effects primarily involve the inhibition of critical transcription factors, namely NF-κB and Activator protein-1 (AP-1), which are master regulators of inflammatory gene expression.[1][2]

Targeting the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by agents like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[3][4] This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Platonin intervenes at multiple points in this pathway. A key target is the IKKβ subunit of the IKK complex. By inhibiting the activity of IKKβ, Platonin prevents the phosphorylation and degradation of IκBα. This leads to the cytoplasmic retention of NF-κB, thereby blocking its transcriptional activity. Furthermore, Platonin has been shown to inhibit the phosphorylation of Akt , an upstream kinase that can activate IKKβ. In some cellular contexts, such as vascular smooth muscle cells (VSMCs), Platonin can also directly reduce the phosphorylation of the NF-κB p65 subunit at Serine 536, a critical step for its full transcriptional activity.[2]

Caption: Platonin inhibits the NF-κB pathway by targeting Akt and IKKβ.

| Target/Process | Cell Type | Platonin Concentration | Observed Effect | Reference |

| Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 µg/mL | Suppression of LPS-induced production | |

| iNOS and mIL-1β Expression | Vascular Smooth Muscle Cells (VSMCs) | 0.5 - 2 µM/mL | Suppression of LPS/IFN-γ-induced expression | [2] |

| p65 (Ser536) Phosphorylation | Vascular Smooth Muscle Cells (VSMCs) | Not specified | Reduction of LPS/IFN-γ-induced phosphorylation | [2] |

| NF-κB Activity | Human PBMCs | 0.1 µg/mL | Inhibition of LPS-induced activity | |

| IκBα Phosphorylation & Degradation | Human PBMCs | 0.1 µg/mL | Reduction of LPS-induced phosphorylation and degradation | |

| Akt & IKKβ Activity | Human PBMCs | Not specified | Inhibition |

This protocol is a representative method for assessing Platonin's effect on NF-κB p65 phosphorylation.

-

Cell Culture and Treatment:

-

Plate target cells (e.g., RAW 264.7 macrophages or VSMCs) at a suitable density and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of Platonin for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for 30-60 minutes).

-

Include untreated and vehicle-treated controls.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5]

-

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) (e.g., Cell Signaling Technology #3033) overnight at 4°C, following the manufacturer's recommended dilution.[6]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[5]

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody for total p65.

-

Quantify the band intensities using densitometry software.

-

Targeting the MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation.[1] These kinases are activated by various inflammatory stimuli and in turn phosphorylate and activate transcription factors like AP-1 (a dimer of c-Jun and c-Fos), which drives the expression of inflammatory genes.

Platonin has been shown to inhibit the activation of all three major MAPK pathways. In VSMCs stimulated with oxidized low-density lipoprotein (ox-LDL), Platonin suppressed the phosphorylation of JNK1/2, which is crucial for the activation of the AP-1 transcription factor.[2] This leads to a reduction in the expression of AP-1 target genes, such as Monocyte Chemoattractant Protein-1 (MCP-1).[2]

Caption: Platonin inhibits the MAPK pathway, targeting JNK, p38, and ERK.

| Target/Process | Cell Type | Platonin Concentration | Observed Effect | Reference |

| JNK1/2 Phosphorylation | Vascular Smooth Muscle Cells (VSMCs) | Not specified | Attenuation of ox-LDL-induced phosphorylation | [2] |

| AP-1 Binding Activity | Vascular Smooth Muscle Cells (VSMCs) | Not specified | Attenuation of ox-LDL-induced activity | [2] |

| MCP-1 Production | Vascular Smooth Muscle Cells (VSMCs) | Not specified | Inhibition of ox-LDL-induced production | [2] |

This protocol provides a framework for directly assessing Platonin's inhibitory effect on IKK activity.

-

IKK Immunoprecipitation:

-

Kinase Reaction:

-

Wash the immunoprecipitated beads several times with lysis buffer and then with kinase buffer (e.g., 10 mM HEPES pH 7.4, 1 mM MnCl₂, 5 mM MgCl₂).[9]

-

Resuspend the beads in kinase buffer containing a recombinant IκBα substrate (e.g., GST-IκBα).[7][9]

-

For testing direct inhibition, add Platonin at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP (including [γ-³²P]ATP for radioactive detection or "cold" ATP for non-radioactive methods).[9]

-

Incubate at 30°C for 30 minutes.[9]

-

-

Detection of Substrate Phosphorylation:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Radioactive Detection: Transfer the proteins to a membrane and expose it to autoradiography film to detect the phosphorylated GST-IκBα.[9]

-

Non-Radioactive Detection (e.g., ADP-Glo™ Kinase Assay): Measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based assay.[10]

-

-

Data Analysis:

-

Quantify the level of IκBα phosphorylation in the presence and absence of Platonin to determine its inhibitory activity, often expressed as an IC50 value.

-

Other Potential Molecular Targets

While the primary focus has been on the NF-κB and MAPK pathways, the broad anti-inflammatory effects of Platonin suggest potential interactions with other signaling networks involved in inflammation, such as the JAK-STAT pathway and the NLRP3 inflammasome. However, direct evidence for Platonin's modulation of these pathways is still emerging and requires further investigation.

Caption: A workflow for identifying new molecular targets of Platonin.

Conclusion

Platonin exerts its potent anti-inflammatory effects through the targeted inhibition of the NF-κB and MAPK signaling pathways. Its ability to suppress the activity of key kinases such as IKKβ, Akt, JNK, p38, and ERK prevents the activation of master inflammatory transcription factors and the subsequent expression of pro-inflammatory genes. The detailed molecular understanding and the experimental protocols provided herein offer a solid foundation for researchers and drug developers to further explore the therapeutic potential of Platonin and its analogs in treating a wide range of inflammatory disorders. Future research should aim to precisely quantify the binding affinity of Platonin to its targets and explore its effects on other inflammatory pathways to fully elucidate its mechanism of action.

References

- 1. Pharmacology and Clinical Effect of Platonin, a Cyanine Photosensitizing Dye: Potential Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. globalsciencebooks.info [globalsciencebooks.info]

- 4. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 7. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of the Heterodimeric IκB Kinase α (IKKα)-IKKβ Complex Is Directional: IKKα Regulates IKKβ under Both Basal and Stimulated Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

The Pharmacokinetics and Pharmacodynamics of Platonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platonin, a photosensitizing cyanine dye, has demonstrated significant antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Platonin's pharmacokinetics and pharmacodynamics, with a focus on its molecular mechanisms of action. This document is intended to serve as a resource for researchers and professionals in drug development, summarizing key experimental findings, outlining detailed methodologies, and visualizing the complex signaling pathways influenced by Platonin. While extensive pharmacodynamic data exists, it is important to note that publicly available quantitative pharmacokinetic data for Platonin is limited.

Pharmacokinetics: Current Understanding

Detailed quantitative pharmacokinetic data for Platonin, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. The focus of the majority of research has been on its pharmacodynamic effects.

Key Observations:

-

As a cyanine dye, Platonin's physicochemical properties, such as its hydrophilicity, are likely to influence its pharmacokinetic profile. The pharmacokinetics of other cyanine dyes have been shown to be influenced by their molecular structure, affecting their plasma half-life and routes of elimination[1].

Pharmacodynamics: Anti-inflammatory and Antioxidant Effects

Platonin exerts its primary pharmacological effects through the modulation of key inflammatory and oxidative stress pathways. It has been shown to be effective in both acute and chronic inflammation models[2][3].

Suppression of Pro-inflammatory Mediators

Platonin has been demonstrated to suppress the production of several key pro-inflammatory molecules, including:

-

Pro-inflammatory Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). Platonin inhibits the release of these pyrogenic cytokines, contributing to its antipyretic effects[4].

-

Inducible Nitric Oxide Synthase (iNOS): By suppressing iNOS expression, Platonin reduces the production of nitric oxide, a key inflammatory mediator[3][5].

-

Monocyte Chemoattractant Protein-1 (MCP-1): Platonin has been shown to inhibit the production of MCP-1 in vascular smooth muscle cells[6].

Molecular Mechanisms of Action

The anti-inflammatory effects of Platonin are primarily mediated through the inhibition of major signaling pathways that regulate the expression of pro-inflammatory genes.

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immunity. Platonin has been shown to inhibit the activation of NF-κB[3]. This inhibition is achieved by preventing the dephosphorylation of p65, a subunit of the NF-κB complex, which is necessary for its translocation to the nucleus and subsequent activation of target genes[6].

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in the inflammatory response. Platonin has been found to modulate MAPK signaling, including the c-Jun N-terminal kinase (JNK) pathway. It suppresses the phosphorylation of JNK, which in turn inhibits the activation of the transcription factor Activator Protein-1 (AP-1)[3][5].

Experimental Protocols

This section details the methodologies used in key experiments to elucidate the pharmacodynamics of Platonin.

In Vitro Anti-inflammatory Assays

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or vascular smooth muscle cells (VSMCs) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of Platonin (e.g., 0.5–10 μM) for a specified duration (e.g., 30 minutes) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 μg/mL) or oxidized low-density lipoprotein (ox-LDL)[5][6].

-

Purpose: To determine the effect of Platonin on the expression and phosphorylation of key signaling proteins (e.g., p65, JNK).

-

Methodology:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-JNK, anti-JNK, anti-p-p65, anti-p65) overnight at 4°C.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Purpose: To measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in cell culture supernatants.

-

Methodology:

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

ELISA Procedure: A commercial sandwich ELISA kit is used according to the manufacturer's instructions. Briefly, standards and samples are added to microplate wells pre-coated with a capture antibody. After incubation and washing, a detection antibody is added, followed by a substrate solution to develop a colorimetric signal. The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.[6]

-

In Vivo Anti-inflammatory Models

-

Purpose: To assess the acute anti-inflammatory activity of Platonin.

-

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Drug Administration: Platonin is administered (e.g., intraperitoneally) at various doses (e.g., 10-320 µg/kg) 2-4 hours before the induction of inflammation[2].

-

Induction of Edema: Inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar region of the rat's hind paw.

-

Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the Platonin-treated group with the control group.

-

Conclusion and Future Directions

Platonin is a promising anti-inflammatory agent with a well-defined mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways. The existing body of research provides a strong foundation for its pharmacodynamic properties. However, a significant gap exists in the understanding of its pharmacokinetic profile. Future research should focus on comprehensive ADME studies to determine its absorption, distribution, metabolism, and excretion characteristics. This knowledge is crucial for the further development of Platonin as a potential therapeutic agent and for optimizing its clinical application. Additionally, further elucidation of its molecular targets and downstream effects will provide a more complete picture of its pharmacological activity.

References

- 1. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platonin, a photosensitizing cyanine dye, suppresses acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and Clinical Effect of Platonin, a Cyanine Photosensitizing Dye: Potential Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Platonin, a cyanine photosensitizing dye, inhibits pyrogen release and results in antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel indication of platonin, a therapeutic immunomodulating medicine, on neuroprotection against ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In Vitro Stability and Solubility of Platonin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platonin, a cyanine photosensitizing dye, has garnered significant interest for its diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2] A thorough understanding of its physicochemical characteristics, particularly its in vitro stability and solubility, is paramount for advancing its research and development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on Platonin's stability and solubility profiles, details relevant experimental protocols, and presents logical workflows for its analysis.

Solubility Profile of Platonin

As a non-sulfonated cyanine dye, Platonin is characterized by its hydrophobic nature, which dictates its solubility in various solvent systems. While specific quantitative solubility data for Platonin is limited in publicly available literature, its general solubility characteristics can be inferred from the properties of similar cyanine dyes.

Table 1: Qualitative Solubility of Platonin in Common Solvents

| Solvent Class | Solvent | Qualitative Solubility | Rationale/Citation |

| Aqueous | Water | Poor | Non-sulfonated cyanine dyes generally exhibit low aqueous solubility.[][4] |

| Phosphate-Buffered Saline (PBS) | Poor | Similar to water; the presence of salts is unlikely to significantly improve the solubility of this hydrophobic molecule. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for cyanine dyes and other hydrophobic compounds.[] |

| Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for non-sulfonated cyanine dyes.[][4] | |

| Polar Protic | Ethanol | Soluble | Often used to create stock solutions of similar compounds before dilution in aqueous media. |

| Methanol | Soluble | A viable solvent for many organic molecules, including cyanine dyes.[] | |

| Non-Polar | Chloroform | Soluble | Expected to be a good solvent due to the non-polar nature of both Platonin and chloroform.[] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

3.1 Materials

-

Platonin

-

Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

3.2 Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of Platonin to a known volume of the selected solvent in a vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved Platonin.

-

Calculation: Calculate the solubility of Platonin in the respective solvent based on the measured concentration and the dilution factor.

3.3 Diagram: Experimental Workflow for Solubility Determination

In Vitro Stability of Platonin

The stability of Platonin is a critical factor, particularly its sensitivity to light. As a photosensitizing dye, it is prone to degradation upon exposure to light and oxygen.

4.1 Photostability

Platonin is known to fade in the presence of light and oxygen, leading to a loss of its biological activities. This photodegradation process involves the generation of reactive oxygen species.[1]

4.1.1 Proposed Photodegradation Pathway

The photodegradation of Platonin is thought to proceed through the formation of various degradation products. A possible mechanism involves the interaction of Platonin with singlet oxygen.

4.2 Stability in Different pH and Temperatures

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.

5.1 General Procedure

-

Prepare Stock Solution: Prepare a stock solution of Platonin in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be protected from light.

-

-

Neutralization and Dilution: At specified time points, withdraw samples, neutralize the acid and base-stressed samples, and dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

5.2 Diagram: Workflow for Forced Degradation Study

Analytical Methodologies

A validated stability-indicating HPLC method is crucial for the accurate quantification of Platonin and its degradation products in stability and solubility studies.

Table 2: Recommended HPLC Method Parameters (General Guidance)

| Parameter | Recommendation |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV-Vis detector at the maximum absorption wavelength of Platonin. |

| Injection Volume | 10-20 µL |

Conclusion

This technical guide summarizes the current understanding of the in vitro stability and solubility of Platonin. While quantitative data remains limited, the information provided on its qualitative solubility, known photodegradation, and standardized experimental protocols offers a solid foundation for researchers and drug development professionals. The methodologies and workflows described herein provide a practical framework for generating the necessary data to support the continued investigation of Platonin as a promising therapeutic candidate. Further studies are warranted to establish a comprehensive and quantitative physicochemical profile of this molecule.

References

A Technical Guide to Platonin's Modulation of NF-κB and AP-1 Transcription Factors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platonin, a cyanine photosensitizing dye, has demonstrated significant anti-inflammatory and immunomodulatory properties.[1][2] This technical guide delves into the molecular mechanisms underlying these effects, with a specific focus on Platonin's interaction with two critical transcription factors involved in the inflammatory cascade: Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This document provides a comprehensive overview of the current understanding of Platonin's effects on these pathways, supported by available data, detailed experimental methodologies, and visual representations of the key signaling events and workflows.

Introduction to Platonin and its Therapeutic Potential

Platonin is recognized for its capacity to modulate immune responses and has been investigated for its therapeutic potential in a variety of inflammatory conditions.[2] Its anti-inflammatory effects are largely attributed to its ability to interfere with the signaling pathways that lead to the production of pro-inflammatory mediators.[3] Central to these pathways are the transcription factors NF-κB and AP-1, which act as master regulators of genes involved in inflammation, immunity, and cell survival.[2] Understanding how Platonin influences the activity of NF-κB and AP-1 is crucial for its development as a targeted anti-inflammatory agent.

Platonin's Effect on the NF-κB Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4]

Platonin has been shown to inhibit NF-κB activation through multiple mechanisms.[5] Evidence suggests that Platonin can suppress the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 by attenuating NF-κB activity.[5] This inhibition is achieved, at least in part, by preventing the activation of Akt and IKKβ, which in turn reduces the phosphorylation and subsequent degradation of IκBα. Furthermore, Platonin has been observed to directly reduce the phosphorylation of the p65 subunit of NF-κB at Ser536, a critical step for its transcriptional activity.[3]

Quantitative Data on Platonin's Effect on NF-κB

While several studies have qualitatively described the inhibitory effects of Platonin on the NF-κB pathway, there is a notable scarcity of publicly available, specific quantitative data such as IC50 values from dose-response studies. The following table summarizes the available information.

| Parameter | Cell Type | Stimulus | Platonin Concentration | Observed Effect | Reference |

| NF-κB Luciferase Activity | Vascular Smooth Muscle Cells (VSMCs) | LPS/IFN-γ | 2 µM | Substantial attenuation of NF-κB activation. | [3] |

| IκBα Degradation | Human Peripheral Blood Mononuclear Cells (PBMC) | LPS | Not Specified | Reduction in the phosphorylation and subsequent degradation of IκBα. | |

| p65 Phosphorylation (Ser536) | Vascular Smooth Muscle Cells (VSMCs) | LPS/IFN-γ | 1 µM and 2 µM | Direct reduction of p65 phosphorylation. | [3] |

| Pro-inflammatory Cytokine Production (IL-1β, TNF-α, IL-6) | Human Peripheral Blood Mononuclear Cells (PBMC) | LPS | 0.1 µg/ml | Suppression of pro-inflammatory cytokine production. | [5] |

Signaling Pathway Diagram: Platonin's Inhibition of NF-κB

Caption: Platonin inhibits the NF-κB pathway by targeting IKK and p65 phosphorylation.

Platonin's Effect on the AP-1 Signaling Pathway

The AP-1 transcription factor is a dimeric complex, typically composed of proteins from the Jun and Fos families, that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and cellular stress. The activation of AP-1 is largely controlled by the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, particularly the c-Jun N-terminal kinase (JNK) pathway. Phosphorylation of c-Jun by JNK is a key event that enhances the transcriptional activity of the AP-1 complex.[6]

Platonin has been shown to significantly attenuate the upregulation of MAPKs and AP-1 in activated macrophages.[6] Specifically, Platonin treatment leads to a reduction in the phosphorylation of JNK1/2.[3] This, in turn, is expected to decrease the phosphorylation and activation of c-Jun, a critical component of the AP-1 complex. Consequently, Platonin has been observed to inhibit the DNA binding activity of AP-1.[3]

Quantitative Data on Platonin's Effect on AP-1

Similar to NF-κB, specific dose-response data for Platonin's effect on the AP-1 pathway is limited in the public domain. The available findings are summarized below.

| Parameter | Cell Type | Stimulus | Platonin Concentration | Observed Effect | Reference |

| AP-1 Binding Activity | Vascular Smooth Muscle Cells (VSMCs) | Oxidized low-density lipoprotein (ox-LDL) | Not Specified | Attenuation of AP-1 binding activity. | [3] |

| JNK1/2 Phosphorylation | Vascular Smooth Muscle Cells (VSMCs) | Oxidized low-density lipoprotein (ox-LDL) | Not Specified | Attenuation of JNK1/2 phosphorylation. | [3] |

| c-Jun and c-Fos Nuclear Protein Concentrations | RAW264.7 cells | LPS (100 ng/mL) | 100 µM | Significantly lower concentrations of c-Jun and c-Fos compared to LPS alone. | [6] |

| AP-1 DNA Binding Activity | RAW264.7 cells | LPS (100 ng/mL) | 100 µM | Significantly lower AP-1-DNA binding activity compared to LPS alone. | [6] |

Signaling Pathway Diagram: Platonin's Inhibition of AP-1

Caption: Platonin inhibits the AP-1 pathway by targeting JNK phosphorylation.

Experimental Protocols

The following sections provide generalized methodologies for key experiments used to assess the effects of Platonin on NF-κB and AP-1 signaling.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Methodology:

-

Cell Culture and Transfection:

-

Culture cells (e.g., HEK293T or VSMCs) in appropriate media.

-

Co-transfect cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment:

-

Following transfection, treat cells with various concentrations of Platonin for a specified pre-incubation period.

-

Stimulate the cells with an NF-κB activator (e.g., LPS/IFN-γ or TNF-α).

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity in Platonin-treated cells to that of stimulated, untreated cells.

-

Workflow Diagram:

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key signaling proteins like p65 and JNK.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells and treat with Platonin and/or a stimulus as described for the luciferase assay.

-

-

Protein Extraction:

-

Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p65 or anti-phospho-JNK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the signal of the phosphorylated protein to that of the total protein or a loading control (e.g., β-actin or GAPDH).

-

Workflow Diagram:

Caption: Workflow for Western Blotting of phosphorylated proteins.

Electrophoretic Mobility Shift Assay (EMSA) for AP-1

EMSA is used to detect the DNA binding activity of transcription factors like AP-1.

Methodology:

-

Nuclear Extract Preparation:

-

Treat cells with Platonin and/or a stimulus.

-

Isolate nuclear extracts from the treated cells.

-

-

Probe Labeling:

-

Synthesize and label a double-stranded oligonucleotide probe containing the consensus AP-1 binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

-

-

Binding Reaction:

-

Incubate the labeled probe with the nuclear extracts in a binding buffer.

-

-

Electrophoresis:

-

Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

-

Detection:

-

Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging techniques for non-radioactive probes. A "shifted" band indicates the formation of a protein-DNA complex.

-

Workflow Diagram:

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Conclusion and Future Directions

The available evidence strongly suggests that Platonin exerts its anti-inflammatory effects by modulating the NF-κB and AP-1 signaling pathways. It appears to act at multiple levels, including the inhibition of key kinases (IKK and JNK) and the reduction of p65 phosphorylation, ultimately leading to decreased transcriptional activity of these pro-inflammatory factors.

However, to fully elucidate the therapeutic potential of Platonin, further research is warranted. Specifically, detailed dose-response studies are required to determine the precise IC50 values for the inhibition of NF-κB and AP-1 activity in various cell types. Such quantitative data will be invaluable for optimizing dosing regimens and for the rational design of future clinical trials. Additionally, further investigation into the upstream targets of Platonin within these signaling cascades will provide a more complete understanding of its mechanism of action.

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. bowdish.ca [bowdish.ca]

- 3. selleckchem.com [selleckchem.com]

- 4. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platonin inhibits endotoxin-induced MAPK and AP-1 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols for Platonin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platonin, a cyanine photosensitizing dye, has demonstrated significant antioxidant and anti-inflammatory properties in various in vitro and in vivo models.[1][2] It is recognized for its capacity to scavenge free radicals and modulate key inflammatory signaling pathways, making it a compound of interest for research in inflammation, vascular diseases, and potentially cancer biology.[1][3] Platonin has been shown to suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS).[2]

The primary mechanism of its anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling pathways.[2][3] By interfering with these critical pathways, Platonin can effectively attenuate the cellular inflammatory response. These application notes provide detailed protocols for the use of Platonin in cell culture experiments, including methodologies for assessing its cytotoxic effects and investigating its mechanism of action.

Data Presentation: Effective Concentrations of Platonin

The effective concentration of Platonin can vary significantly depending on the cell line and the specific biological endpoint being investigated. The half-maximal inhibitory concentration (IC50) is a critical parameter that must be determined empirically for each cell line and experimental condition. Below is a summary of reported effective concentrations and a generalized table to be populated with experimentally determined IC50 values.

Table 1: Reported Effective Concentrations of Platonin

| Cell Line | Application | Effective Concentration Range | Reference |

| Murine Vascular Smooth Muscle Cells (VSMCs) | Anti-inflammatory studies | 0.5 - 2 µM | [3] |

Table 2: Template for Experimentally Determined IC50 Values of Platonin

| Cell Line | Cancer Type / Origin | Incubation Time (hrs) | IC50 (µM) |

| e.g., HeLa | Cervical Carcinoma | 48 | User Determined |

| e.g., MCF-7 | Breast Adenocarcinoma | 48 | User Determined |

| e.g., A549 | Lung Carcinoma | 48 | User Determined |

| e.g., RAW 264.7 | Murine Macrophage | 24 | User Determined |

Experimental Protocols

Preparation of Platonin Stock Solution

Proper preparation and storage of Platonin stock solutions are crucial for obtaining reproducible results. As Platonin's solubility in aqueous media can be limited, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.

Materials:

-

Platonin powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

-

Calculation: Determine the required mass of Platonin to prepare a stock solution of a desired concentration (e.g., 10 mM).

-

Dissolution: Aseptically weigh the Platonin powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. Vortex briefly to ensure complete dissolution. Gentle warming (to 37°C) may aid in solubilization.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is recommended to prepare a vehicle control with the same final concentration of DMSO as used in the experimental conditions.

Cell Viability Assay (MTT Assay) for IC50 Determination

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of Platonin that inhibits cell viability by 50% (IC50).

Workflow for IC50 Determination using MTT Assay

Caption: Experimental workflow for determining the IC50 value of Platonin using the MTT assay.

Materials:

-

Target cell line(s) in logarithmic growth phase

-

Complete cell culture medium

-

Platonin stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare serial dilutions of Platonin from the stock solution in complete culture medium. A typical starting range could be from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the Platonin dilutions. Include wells with a vehicle control (DMSO at the same concentration as the highest Platonin dose) and untreated cells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate gently for 10-15 minutes to dissolve the crystals.

-

Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve generated with appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with Platonin.

Workflow for Apoptosis Assessment

Caption: Experimental workflow for the assessment of apoptosis using Annexin V/PI staining.

Materials:

-

Cells treated with Platonin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with Platonin at the desired concentrations (e.g., based on the determined IC50) for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of NF-κB Signaling Pathway

This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the NF-κB signaling pathway, such as p65 and IκBα, following Platonin treatment.

Workflow for Western Blot Analysis

References

- 1. In vitro phase II comparison of the cytotoxicity of a novel platinum analog, nedaplatin (254-S), with that of cisplatin and carboplatin against fresh, human ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of cisplatin cytotoxicity by permeabilization of the plasma membrane by digitonin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Platonin Administration in Ischemic Stroke Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic stroke, characterized by a disruption of blood flow to the brain, is a leading cause of mortality and long-term disability worldwide. The pathophysiology of ischemic stroke involves a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, which ultimately lead to neuronal death and neurological deficits. Platonin, a cyanine photosensitizing dye, has emerged as a promising neuroprotective agent in preclinical studies of ischemic stroke. Its therapeutic potential is attributed to its multifaceted mechanism of action, encompassing anti-inflammatory, anti-thrombotic, and antioxidant properties. These application notes provide a comprehensive overview of the administration of Platonin in animal models of ischemic stroke, including detailed experimental protocols and a summary of its effects on key outcome measures.

Mechanism of Action

Platonin exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathophysiology of ischemic stroke. Its primary mechanisms include:

-

Anti-inflammation: Platonin has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation. By inhibiting the NLRP3 inflammasome, Platonin reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18.[1]

-

Anti-thrombosis: Platonin inhibits platelet aggregation, a critical event in the formation of blood clots that can occlude cerebral arteries and cause ischemic stroke.[2]

-

Antioxidant Effects: Platonin is a potent scavenger of free radicals, which are highly reactive molecules that cause oxidative damage to cells and contribute to neuronal injury in ischemic stroke.

Signaling Pathways Modulated by Platonin in Ischemic Stroke

The neuroprotective effects of Platonin are mediated by its influence on specific signaling pathways. The following diagram illustrates the key pathways involved.

Caption: Signaling pathways affected by Platonin in ischemic stroke.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of Platonin in animal models of ischemic stroke.

Table 1: Effect of Platonin on Infarct Volume and Brain Edema

| Animal Model | Platonin Dose (µg/kg) | Administration Route | Infarct Volume Reduction (%) | Brain Edema Reduction (%) | Reference |

| Mouse (MCAO) | 100 | i.v. | Not significant | - | [3] |

| Mouse (MCAO) | 200 | i.v. | ~40% | Significant reduction | [2][3] |

| Mouse (MCAO) | 400 | i.v. | ~40% | Significant reduction | [3] |

Table 2: Effect of Platonin on Neurological Deficit Scores

| Animal Model | Platonin Dose (µg/kg) | Neurological Score Scale | Neurological Score Improvement | Reference |

| Mouse (MCAO) | 200 | 18-point scale | Significant improvement at 24h and 48h post-MCAO | [3] |

| Rat (MCAO) | - | - | Improved neurological scores | [1] |

Experimental Protocols